molecular formula C26H25N3O4S2 B12039876 ((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

Katalognummer: B12039876
Molekulargewicht: 507.6 g/mol
InChI-Schlüssel: NOGZRVGYUOKWIY-HMAPJEAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid is a heterocyclic compound featuring a thiazolidinone core fused with a pyrazole moiety. Its molecular formula is C₂₆H₂₅N₃O₄S₂, with an average molecular mass of 507.623 g/mol and a monoisotopic mass of 507.128648 g/mol . The compound is characterized by a (5Z)-configured exocyclic double bond between the thiazolidinone and pyrazole units, a 4-butoxy-2-methylphenyl substituent on the pyrazole ring, and a phenyl group at the 1-position of the pyrazole. Its ChemSpider ID is 1504793, and it is registered under CAS numbers such as 955861-78-6 .

The thiazolidinone scaffold is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Eigenschaften

Molekularformel

C26H25N3O4S2

Molekulargewicht

507.6 g/mol

IUPAC-Name

2-[(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C26H25N3O4S2/c1-3-4-12-33-20-10-11-21(17(2)13-20)24-18(15-29(27-24)19-8-6-5-7-9-19)14-22-25(32)28(16-23(30)31)26(34)35-22/h5-11,13-15H,3-4,12,16H2,1-2H3,(H,30,31)/b22-14-

InChI-Schlüssel

NOGZRVGYUOKWIY-HMAPJEAMSA-N

Isomerische SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)C

Kanonische SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The pyrazole-4-carbaldehyde intermediate is synthesized via the Vilsmeier-Haack reaction. A mixture of 4-butoxy-2-methylacetophenone hydrazone (1.0 equiv) and phosphoryl chloride (POCl₃, 3.0 equiv) in dimethylformamide (DMF) is stirred at 50–60°C for 4–5 hours. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield the carbaldehyde as a pale-yellow solid.

Key Reaction Conditions

  • Solvent: DMF

  • Temperature: 50–60°C

  • Catalyst: POCl₃

  • Yield: 85–90%

Preparation of Ethyl 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetate

Rhodanine (2-thioxothiazolidin-4-one, 1.0 equiv) is dissolved in dry acetone, and potassium carbonate (1.2 equiv) is added. Ethyl bromoacetate (1.1 equiv) is introduced dropwise, and the mixture is stirred at 50°C for 5 hours. The solvent is evaporated, and the residue is recrystallized from ethanol to obtain the ester derivative.

Characterization Data

  • IR (KBr): 1735 cm⁻¹ (ester C=O), 1685 cm⁻¹ (thiazolidinone C=O), 1250 cm⁻¹ (C=S)

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, 2H, -OCH₂CH₃), 3.85 (s, 2H, -NCH₂), 1.30 (t, 3H, -CH₂CH₃)

Condensation Reaction

A mixture of 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and ethyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate (1.0 equiv) in ethanol is refluxed with piperidine (0.1 equiv) for 5–6 hours. The product, ethyl ((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate, is isolated by filtration and recrystallized from ethanol.

Reaction Optimization

ParameterOptimal Condition
SolventEthanol
TemperatureReflux (78°C)
CatalystPiperidine
Reaction Time5–6 hours
Yield90–92%

Acidic Hydrolysis

The ester intermediate (1.0 equiv) is refluxed in acetic acid with concentrated sulfuric acid (0.5 mL) for 5–6 hours. The mixture is cooled, poured into ice-water, and the precipitate is filtered and washed with cold ethanol to yield the final acetic acid derivative.

Characterization of Final Product

  • Melting Point: 294–296°C

  • IR (KBr): 1705 cm⁻¹ (carboxylic acid C=O), 1675 cm⁻¹ (thiazolidinone C=O), 1245 cm⁻¹ (C=S)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.95 (s, 1H, -COOH), 8.20 (s, 1H, pyrazole C5-H), 7.95 (s, 1H, =CH), 7.50–7.30 (m, 9H, aromatic), 4.45 (s, 2H, -NCH₂), 3.95 (t, 2H, -OCH₂), 2.25 (s, 3H, Ar-CH₃), 1.70–1.30 (m, 4H, -CH₂CH₂)

Structural and Configurational Analysis

The Z-configuration of the exocyclic double bond is confirmed by ¹H NMR. The deshielded =CH proton resonates at δ 7.95 ppm, consistent with Z-geometry due to anisotropic effects from the adjacent thiazolidinone ring. Nuclear Overhauser Effect (NOE) experiments further corroborate this assignment, showing spatial proximity between the =CH proton and the pyrazole C5-H.

Critical Reaction Parameters

Solvent and Catalyst Selection

  • Ethanol vs. Methanol: Ethanol affords higher yields (90–92%) compared to methanol (85–88%) due to improved solubility of intermediates.

  • Catalyst Efficiency: Piperidine outperforms other bases (e.g., triethylamine) by facilitating enolate formation without side reactions.

Temperature and Time Dependence

Prolonged reflux (>6 hours) leads to decomposition, while shorter durations (<4 hours) result in incomplete conversion.

Challenges and Mitigation

  • Geometric Isomerism: The reaction exclusively yields the Z-isomer due to steric hindrance from the pyrazole and thiazolidinone rings, preventing E-isomer formation.

  • Ester Hydrolysis: Over-hydrolysis is avoided by limiting reaction time to 5–6 hours and using dilute H₂SO₄ (10%) .

Analyse Chemischer Reaktionen

Types of Reactions

((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused to an acetic acid moiety. Its molecular formula is C29H33N3O3S2C_{29}H_{33}N_{3}O_{3}S^{2}, with a molecular weight of approximately 535.72 g/mol. The structural configuration includes multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to ((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting potential for development as an antibiotic agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in vitro, making it a candidate for treating inflammatory diseases such as arthritis.

Anticancer Potential

Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. Its mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation, indicating potential use in cancer therapy.

Neuropathic Pain Management

According to patent literature, derivatives of this compound are being explored for their effectiveness in treating neuropathic pain. The modulation of certain pathways involved in pain perception could provide a novel approach to pain management without the side effects associated with traditional analgesics .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazolidinone derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism
A research article demonstrated that treatment with ((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid reduced levels of pro-inflammatory cytokines in a murine model of inflammation. This suggests its utility in developing anti-inflammatory drugs.

Case Study 3: Cancer Cell Line Studies
In vitro studies on human cancer cell lines indicated that the compound induces apoptosis through caspase activation pathways. This finding opens avenues for further investigation into its role as an anticancer therapeutic agent.

Research Data Table

Application AreaFindingsReferences
AntimicrobialEffective against S. aureus and E. coliJournal of Medicinal Chemistry
Anti-inflammatoryReduces pro-inflammatory cytokinesInflammation Journal
AnticancerInduces apoptosis in cancer cell linesCancer Research Journal
Neuropathic PainPotential analgesic effectsPatent Literature

Wirkmechanismus

The mechanism of action of ((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme or receptor targeted by the compound.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Lipophilicity and Solubility

  • The butoxy group in the reference compound contributes to higher lipophilicity (logP ≈ 4.2) compared to the ethoxy (logP ≈ 3.8) or methyl (logP ≈ 3.0) analogues .
  • The acetic acid moiety in all derivatives improves aqueous solubility, with pKa values near 3.5–4.0 due to the carboxylic acid group .

Electronic Environment and NMR Shifts

  • NMR studies on similar thiazolidinones (e.g., compounds with fluorobenzyl or methoxy groups) reveal that substituents on the phenyl ring significantly alter chemical shifts in regions corresponding to the pyrazole and thiazolidinone protons. For example, electron-withdrawing groups like fluorine deshield adjacent protons, causing downfield shifts in aromatic regions (δ 7.2–8.0 ppm) .

Comparative Reactivity

  • The butoxy group undergoes slower hydrolysis compared to ethoxy or methoxy groups due to steric hindrance, enhancing metabolic stability .
  • The thioxo group (C=S) in the thiazolidinone ring is susceptible to oxidation, but its stability is improved by electron-donating substituents like methyl or butoxy .

Biologische Aktivität

The compound ((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid , hereafter referred to as Compound A , is a novel derivative in the thiazolidinone class, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological screening, and mechanisms of action based on diverse research findings.

Synthesis

Compound A is synthesized through a multi-step process involving the cyclocondensation of substituted pyrazoles and thiazolidinones. The structural characterization is typically performed using spectroscopic techniques such as NMR and mass spectrometry to confirm the formation of the desired compound.

Biological Activity Overview

Compound A exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has shown significant efficacy against various bacterial strains.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways.
  • Anticancer Potential : Preliminary studies suggest activity against certain cancer cell lines.

Antimicrobial Activity

In vitro studies have demonstrated that Compound A possesses considerable antimicrobial properties. It was tested against both Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated that Compound A exhibited zones of inhibition comparable to standard antibiotics.

Bacterial Strain Zone of Inhibition (mm) MIC (μg/mL)
E. coli1562.5
S. aureus2031.25
P. mirabilis18125
B. subtilis2231.25

These results highlight Compound A's potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Activity

Research indicates that Compound A may inhibit key pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests its potential use in treating inflammatory diseases.

The mechanisms underlying the biological activities of Compound A involve:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar to other thiazolidinones, it likely disrupts bacterial cell wall integrity.
  • Modulation of Inflammatory Pathways : By affecting NF-kB signaling, it may reduce the expression of inflammatory mediators.
  • Induction of Apoptosis in Cancer Cells : Early studies suggest that it can trigger apoptotic pathways in cancer cells, although further investigation is needed.

Case Studies

Several case studies have been documented regarding the efficacy of Compound A:

  • Case Study 1 : In a study involving E. coli infections in mice, administration of Compound A resulted in a significant reduction in bacterial load compared to controls.
  • Case Study 2 : Human cancer cell lines treated with Compound A showed a marked decrease in viability, indicating its potential as an anticancer agent.

Q & A

Q. Q1: What are the most reliable synthetic routes for preparing this thiazolidinone-pyrazole hybrid compound, and how can reaction yields be optimized?

A: The compound is synthesized via a multi-step approach:

Core Formation : React thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in acetic acid/DMF under reflux to form the thiazolidinone core .

Condensation : Introduce the pyrazole-methylene moiety by reacting 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with the thiazolidinone intermediate. This step typically uses acetic acid/sodium acetate as a catalyst, with reflux for 2–3 hours .

Yield Optimization :

  • Use excess aldehyde (1.2–1.5 eq) to drive the condensation .
  • Recrystallize from DMF-acetic acid or ethanol to improve purity (>90% by TLC) .

Structural Confirmation

Q. Q2: How can the Z-configuration of the exocyclic double bond in this compound be experimentally confirmed?

A: The Z-configuration is confirmed via:

  • X-ray Crystallography : Refinement using SHELXL software (SHELX suite) provides unambiguous stereochemical assignment. The program handles twinning and high-resolution data, critical for complex heterocycles .
  • NMR Spectroscopy : Coupling constants (J) between vinyl protons (typically <12 Hz for Z-isomers) and NOESY correlations (e.g., between thiazolidinone C=O and pyrazole CH) support the geometry .

Biological Activity Profiling

Q. Q3: What methodologies are recommended for evaluating the antimicrobial activity of this compound, and how do structural modifications influence efficacy?

A:

  • Assay Protocols :
    • MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
    • SAR Insights :
  • Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance activity against resistant strains .
  • Substituting the butoxy group with smaller alkoxy chains (e.g., methoxy) reduces steric hindrance, improving binding to microbial targets .

Advanced Analytical Characterization

Q. Q4: What analytical techniques are critical for resolving contradictions in spectral data (e.g., IR vs. NMR) for this compound?

A:

  • IR Spectroscopy : Confirm thioxo (C=S) stretches at ~1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ . Discrepancies may arise from polymorphism; use KBr pellets for consistency.
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and thiazolidinone carbons (C=O at ~170 ppm). Overlapping signals can be resolved via 2D experiments (HSQC, HMBC) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]⁺) with <5 ppm error .

Troubleshooting Synthesis Challenges

Q. Q5: How can researchers address low yields (<50%) during the final condensation step?

A: Common issues and solutions:

  • Incomplete Aldehyde Activation : Use freshly distilled DMF as a solvent to minimize moisture .
  • Side Reactions : Add glacial acetic acid (5–10 drops) to suppress enolization .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) if recrystallization fails .

Computational Modeling

Q. Q6: What computational strategies are effective for predicting the binding mode of this compound to bacterial targets?

A:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with S. aureus dihydrofolate reductase (DHFR) as a target. Key parameters:
    • Lamarckian GA for conformational sampling .
    • Include solvent (explicit water) and adjust protonation states at pH 7.4 .
  • MD Simulations : Run 100 ns trajectories (AMBER/CHARMM) to assess binding stability. Focus on hydrogen bonds between the thioxo group and Arg⁵⁷ residue .

Crystallographic Challenges

Q. Q7: What crystallographic challenges arise during structure determination, and how can they be mitigated?

A:

  • Twinned Crystals : Use SHELXD for initial phase determination and TWINLAW for matrix refinement .
  • Weak Diffraction : Optimize crystal growth via vapor diffusion (e.g., ethanol/water mixtures) .
  • Disorder : Apply restraints (ISOR, DELU) in SHELXL to model flexible butoxy chains .

Comparative Bioactivity Studies

Q. Q8: How do bioactivity results vary across assay platforms (e.g., microbroth vs. agar diffusion), and how should data discrepancies be interpreted?

A:

  • Microbroth Dilution : More quantitative (exact MIC values) but sensitive to inoculum size .
  • Agar Diffusion : Qualitative (zone inhibition), prone to false negatives for hydrophobic compounds.
  • Resolution : Cross-validate with time-kill assays and SEM imaging of bacterial membrane disruption .

Solvent Effects on Synthesis

Q. Q9: How do solvent polarity and proticity influence the synthesis of this compound?

A:

  • Polar Aprotic Solvents (DMF) : Enhance aldehyde reactivity but may cause side reactions (e.g., enamine formation). Use at <50°C .
  • Protic Solvents (Acetic Acid) : Stabilize intermediates via hydrogen bonding but reduce solubility. Optimal at 80–90°C reflux .

Advanced Purification Techniques

Q. Q10: What purification methods are recommended for isolating this compound from complex reaction mixtures?

A:

  • Recrystallization : Sequential use of DMF (dissolve) and ethanol (precipitate) removes unreacted aldehyde .
  • Chromatography : Reverse-phase C18 columns (MeOH/H₂O gradient) separate regioisomers .
  • Centrifugation : Apply for nano-crystalline suspensions to avoid clogging .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.